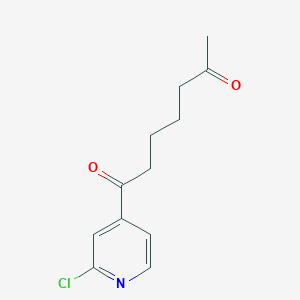

1-(2-Chloro-4-pyridyl)-1,6-heptanedione

Description

1-(2-Chloro-4-pyridyl)-1,6-heptanedione (CAS: 898785-36-9) is a pyridine derivative characterized by a heptanedione backbone (two ketone groups at positions 1 and 6) attached to a 2-chloro-substituted pyridyl ring at position 2. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . The compound is structurally significant due to the electron-withdrawing chloro group at position 2 of the pyridine ring, which may influence its reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)heptane-1,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-9(15)4-2-3-5-11(16)10-6-7-14-12(13)8-10/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHRPBRTIDSKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-36-9 | |

| Record name | 1-(2-Chloro-4-pyridinyl)-1,6-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-pyridyl)-1,6-heptanedione typically involves the reaction of 2-chloro-4-pyridine with a suitable heptanedione precursor. One common method involves the use of 2-chloro-4-aminopyridine and phenyl chloroformate to obtain phenyl 2-chloropyridyl-4-carbamate, which is then reacted with aniline to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of accessible raw materials, minimizing byproducts, and employing efficient reaction conditions. The process is designed to be simple to operate, reducing production costs and making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-pyridyl)-1,6-heptanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

1-(2-Chloro-4-pyridyl)-1,6-heptanedione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-pyridyl)-1,6-heptanedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may influence the biosynthesis of gibberellins and auxins, which are important plant hormones .

Comparison with Similar Compounds

1-(3-Chloro-4-pyridyl)-1,5-hexanedione (CAS: 898785-33-6)

- Molecular Formula: C₁₁H₁₂ClNO₂

- Molecular Weight : 225.68 g/mol

- Key Differences :

- Chloro substituent at position 3 (vs. position 2 in the target compound).

- Shorter diketone chain (hexanedione vs. heptanedione).

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

- Molecular Formula : C₁₀H₁₅N₃O₂

- Molecular Weight : 207.25 g/mol

- Key Differences: Contains a nitrosamino group instead of a diketone chain. Pyridyl ring lacks a chloro substituent.

- Biological Relevance: NNK is a tobacco-specific nitrosamine with potent carcinogenic activity, inducing lung and pancreatic tumors in rats . While structurally distinct from this compound, it highlights the role of pyridyl moieties in bioactive compounds.

4-Piperidinone,1-(3-chloro-4-methoxyphenyl)- (CAS: 250718-96-8)

- Molecular Formula: C₁₂H₁₄ClNO₂

- Molecular Weight : 239.70 g/mol

- Key Differences: Replaces the pyridyl group with a piperidinone ring. Includes a methoxy-substituted phenyl group.

Comparative Data Table

Key Findings and Implications

Chain Length :

- The heptanedione chain (C7) in the target compound vs. hexanedione (C6) in its analog could affect lipophilicity and solubility, impacting applications in organic synthesis or medicinal chemistry .

Biological Activity

1-(2-Chloro-4-pyridyl)-1,6-heptanedione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a heptanedione backbone. The structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Electrophilic Nature : The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The compound may also bind to specific receptors, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 15 µM

- Colon Cancer (HCT116) : IC50 = 20 µM

- Lung Cancer (A549) : IC50 = 25 µM

The compound's mechanism of action in cancer cells appears to involve apoptosis induction, which is supported by morphological changes observed in treated cells.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

-

Study on Anticancer Mechanisms :

- A study conducted by Caruso et al. investigated the docking interactions of various diketones with cancer-related proteins. It was found that the keto-enol tautomer of similar compounds had a binding affinity that correlated with anticancer activity, suggesting that structural modifications could enhance efficacy .

-

Antimicrobial Efficacy :

- In a comparative study, this compound was evaluated alongside other pyridine derivatives. Results indicated superior antimicrobial activity against Candida albicans, making it a promising candidate for antifungal therapy .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To enhance potency and selectivity towards specific biological targets.

- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.